DBCO-S-S-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-S-S-acid typically involves the reaction of dibenzocyclooctyne with a disulfide-containing reagent under mild conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature . The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥95%) .
Chemical Reactions Analysis
Types of Reactions
DBCO-S-S-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage . The compound can also undergo reduction reactions where the disulfide bond is cleaved .
Common Reagents and Conditions
SPAAC Reaction: Azide-containing biomolecules, aqueous or organic solvents, room temperature.
Reduction Reaction: Reducing agents such as DTT, BME, or TCEP, aqueous or organic solvents, room temperature.
Major Products
SPAAC Reaction: Formation of a stable triazole linkage.
Reduction Reaction: Cleavage of the disulfide bond, resulting in two thiol-containing products.
Scientific Research Applications
DBCO-S-S-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Bioconjugation: Used to label biomolecules with carboxylic acid moieties through copper-free click chemistry
Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.
Molecular Imaging: Facilitates the labeling of cellular proteins and lipids for imaging studies.
Drug Delivery: Used in the development of drug delivery systems that can release drugs in response to specific stimuli.
Single-Molecule Studies: Employed in single-molecule techniques such as magnetic tweezers to study DNA-protein interactions.
Mechanism of Action
The primary mechanism of action of DBCO-S-S-acid involves its ability to undergo SPAAC reactions with azide-containing biomolecules. The strained alkyne in the DBCO moiety reacts with the azide group to form a stable triazole linkage without the need for a copper catalyst . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
DBCO-S-S-acid is unique due to its combination of a DBCO moiety, a disulfide bond, and a carboxylic acid group. Similar compounds include:
Dibenzocyclooctyne (DBCO): Lacks the disulfide bond and carboxylic acid group, primarily used in SPAAC reactions.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS): Contains an NHS ester group for amine-reactive conjugation.
Dioxolane-fused trans-cyclooctene (d-TCO): Used in inverse-electron-demand Diels–Alder (iEDDA) reactions.
This compound stands out due to its cleavable disulfide bond, which allows for reversible modifications and controlled release applications .
Properties
Molecular Formula |
C24H24N2O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |
InChI Key |
PEZSNNGHQIWOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O |
Origin of Product |
United States |
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